molecular formula C16H16O9 B11485142 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl hexopyranoside

3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl hexopyranoside

Cat. No.: B11485142
M. Wt: 352.29 g/mol
InChI Key: ZPZGPVPZOQHNJA-UHFFFAOYSA-N
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Description

3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl hexopyranoside: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHO

    IUPAC Name: (2R,3S,4S,5R,6R)-2-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-6-(hydroxymethyl)oxane-3,4,5-triol

Preparation Methods

Synthesis:: The synthesis of this compound involves several steps. One notable method is the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative . Here’s how it happens:

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale preparation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The quinone moiety in the compound makes it susceptible to oxidation reactions.

    Reduction: Reduction of the quinone group can yield hydroquinone derivatives.

    Substitution: Substituents on the naphthalene ring can undergo various substitution reactions.

Common Reagents and Conditions::

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential therapeutic properties.

    Industry: For synthesis of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets and pathways, influencing cellular functions.

Comparison with Similar Compounds

and 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl] share some structural features.

Remember, this compound’s uniqueness lies in its intricate structure and potential applications

Properties

Molecular Formula

C16H16O9

Molecular Weight

352.29 g/mol

IUPAC Name

2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-1,4-dione

InChI

InChI=1S/C16H16O9/c17-5-8-11(20)12(21)14(23)16(24-8)25-15-10(19)7-4-2-1-3-6(7)9(18)13(15)22/h1-4,8,11-12,14,16-17,20-23H,5H2

InChI Key

ZPZGPVPZOQHNJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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